

SR-4835 Technical Support Center: Toxicity in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SR-4835

Cat. No.: B15580120

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Welcome to the **SR-4835** Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the CDK12/CDK13 inhibitor, **SR-4835**, with a focus on its effects on non-cancerous cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **SR-4835**?

A1: **SR-4835** is a highly selective, ATP-competitive dual inhibitor of cyclin-dependent kinase 12 (CDK12) and CDK13.^{[1][2][3]} A key aspect of its mechanism is its function as a "molecular glue."^{[4][5][6][7]} It induces the formation of a ternary complex between CDK12, its binding partner Cyclin K, and the DDB1 component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.^{[4][6]} This proximity leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K, which in turn suppresses the expression of DNA damage response (DDR) genes.^{[1][3][8]}

Q2: Is **SR-4835** cytotoxic to non-cancerous cell lines?

A2: Yes, studies have shown that **SR-4835** exhibits cytotoxic effects in the non-cancerous human embryonic kidney cell line, HEK-293T.^[4] The cytotoxicity in these cells is correlated with its molecular glue activity and is dependent on the expression of DDB1, a key component of the E3 ligase complex.^[4] The normal human colon epithelial cell line, FHC, has also been used in in vitro assays with **SR-4835**.^[3]

Q3: What are the known off-target effects of **SR-4835**?

A3: **SR-4835** is considered highly selective for CDK12 and CDK13. In a kinase panel screen of over 450 kinases, it showed minimal off-target activity at a concentration of 10 μ M.[\[1\]](#)

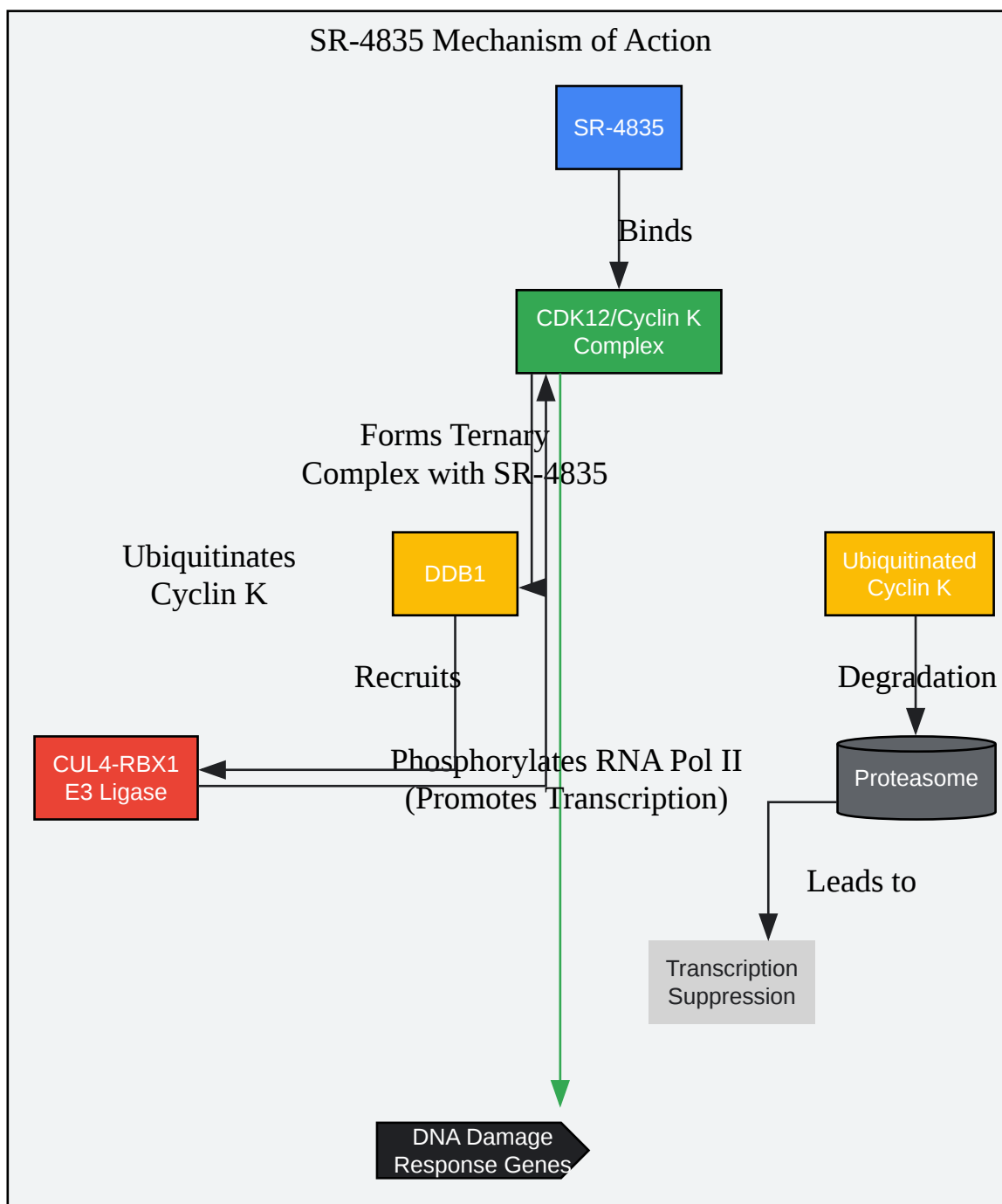
Data Presentation

While extensive comparative data on the cytotoxicity of **SR-4835** in a wide range of non-cancerous cell lines is limited in the current literature, the following table summarizes the available IC50 values for CDK12/13 inhibition and the cytotoxic effects in various cancer cell lines for comparative purposes.

Cell Line	Cell Type	IC50 (nM)	Reference
A549	Human Lung Carcinoma	~90 (DC50 for Cyclin K degradation)	[4]
MDA-MB-231	Human Breast Adenocarcinoma	Not specified	[4]
HEK-293T	Human Embryonic Kidney	Cytotoxicity is correlated with molecular glue activity	[4]
FHC	Normal Human Colon Epithelium	Used in in vitro assays	[3]

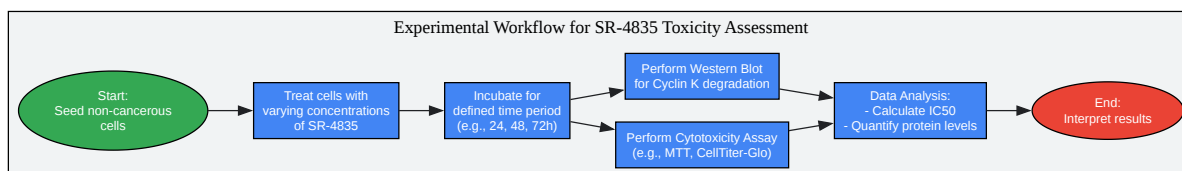
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of **SR-4835** and a general experimental workflow for assessing its toxicity.



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Caption: **SR-4835** signaling pathway.



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Caption: A typical experimental workflow.

Troubleshooting Guides

Issue 1: Lower than Expected Cytotoxicity in Non-Cancerous Cells

Possible Cause	Troubleshooting Step
Low expression of DDB1 or other components of the CUL4-RBX1 E3 ligase complex.	1. Perform Western blot or qPCR to quantify the protein or mRNA levels of DDB1, CUL4A/B, and RBX1 in your cell line. 2. Compare these expression levels to a sensitive cancer cell line as a positive control. 3. If expression is low, consider transiently overexpressing DDB1 to see if it sensitizes the cells to SR-4835.
Cell line is resistant to apoptosis.	1. Assess apoptosis using an Annexin V/PI staining assay after SR-4835 treatment. 2. If apoptosis is not induced, investigate the expression levels of key apoptosis-related proteins (e.g., Bcl-2 family members).
Incorrect drug concentration or incubation time.	1. Perform a dose-response experiment with a wide range of SR-4835 concentrations (e.g., 1 nM to 10 μ M). 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for observing cytotoxicity.
Compound instability or degradation.	1. Ensure proper storage of SR-4835 stock solutions (typically at -20°C or -80°C). 2. Prepare fresh dilutions of SR-4835 in media for each experiment.

Issue 2: Inconsistent or No Cyclin K Degradation Observed by Western Blot

Possible Cause	Troubleshooting Step
Suboptimal antibody performance.	1. Validate your Cyclin K antibody using a positive control (e.g., lysate from a sensitive cancer cell line treated with SR-4835). 2. Optimize antibody concentration and incubation time.
Inefficient protein extraction.	1. Use a lysis buffer containing protease and phosphatase inhibitors. 2. Ensure complete cell lysis by sonication or other mechanical disruption methods.
Timing of analysis is not optimal.	Cyclin K degradation can be rapid. Perform a time-course experiment (e.g., 0, 1, 2, 4, 6 hours) after SR-4835 treatment to identify the optimal time point for observing maximum degradation.
Low expression of CDK12.	SR-4835-induced Cyclin K degradation is dependent on CDK12. Verify CDK12 expression in your cell line via Western blot or qPCR.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

- **Cell Seeding:** Seed non-cancerous cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- **Drug Treatment:** Prepare serial dilutions of **SR-4835** in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well. Include a vehicle control (DMSO) and a no-cell control (medium only).
- **Incubation:** Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- **MTT Addition:** Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

- **Formazan Solubilization:** Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Cyclin K Degradation

- **Cell Treatment:** Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the desired concentrations of **SR-4835** for the appropriate duration.
- **Protein Extraction:** Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA or Bradford assay.
- **SDS-PAGE and Transfer:** Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
- **Blocking and Antibody Incubation:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against Cyclin K overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β -actin).
- **Secondary Antibody and Detection:** Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- **Analysis:** Quantify the band intensities and normalize the Cyclin K signal to the loading control to determine the extent of degradation.

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References

- 1. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CDK12 inhibitor SR-4835 functions as a molecular glue that promotes cyclin K degradation in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The CDK12 inhibitor SR-4835 functions as a molecular glue that promotes cyclin K degradation in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Glue Degradation: A Deep Dive into a Novel Therapeutic Strategy | Blog | Biosynth [biosynth.com]
- 8. portlandpress.com [portlandpress.com]
- To cite this document: BenchChem. [SR-4835 Technical Support Center: Toxicity in Non-Cancerous Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580120#sr-4835-toxicity-in-non-cancerous-cell-lines]

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